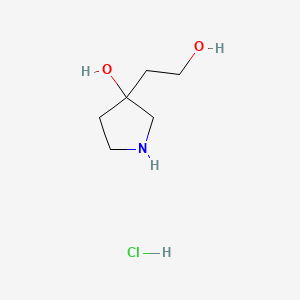
tert-Butyl (R)-4-(2-aminoethyl)azepane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (4R)-4-(2-aminoethyl)azepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of interest due to their unique structural and chemical properties. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (R)-4-(2-aminoethyl)azepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear amine or a haloamine.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through a nucleophilic substitution reaction using tert-butyl halides.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
tert-Butyl (4R)-4-(2-aminoethyl)azepane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can yield oxo derivatives, while reduction of the carboxylate group can yield alcohol derivatives.
科学研究应用
tert-Butyl (4R)-4-(2-aminoethyl)azepane-1-carboxylate has various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It can be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-Butyl (R)-4-(2-aminoethyl)azepane-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological targets, while the carboxylate group can participate in ionic interactions.
相似化合物的比较
Similar Compounds
tert-Butyl (4R)-4-(2-aminoethyl)piperidine-1-carboxylate: A similar compound with a six-membered piperidine ring instead of a seven-membered azepane ring.
tert-Butyl (4R)-4-(2-aminoethyl)morpholine-1-carboxylate: A similar compound with a morpholine ring containing an oxygen atom.
Uniqueness
tert-Butyl (4R)-4-(2-aminoethyl)azepane-1-carboxylate is unique due to its seven-membered azepane ring, which provides distinct structural and chemical properties compared to six-membered rings like piperidine and morpholine. The presence of the tert-butyl group also adds steric hindrance, influencing its reactivity and stability.
属性
IUPAC Name |
tert-butyl (4R)-4-(2-aminoethyl)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-4-5-11(6-8-14)7-10-15/h11H,4-10,14H2,1-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWAXOBIGFPKSJ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](CC1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (2S)-6,6-difluorospiro[2.5]octane-2-carboxylate](/img/structure/B8220231.png)
![N-methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;hydrochloride](/img/structure/B8220234.png)
![N-methyl-1-[(3R)-oxan-3-yl]methanamine;hydrochloride](/img/structure/B8220240.png)

![(9aS)-1,2,3,4,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-5-one](/img/structure/B8220256.png)
![(S)-Spiro[2.3]hexane-1-carboxylic acid](/img/structure/B8220257.png)
![tert-butyl (2S)-2-amino-5-azaspiro[2.3]hexane-5-carboxylate;hydrochloride](/img/structure/B8220263.png)
![tert-butyl (5S)-2,4-dioxo-1-oxa-3,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B8220273.png)
![Tert-butyl (5S)-3-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B8220284.png)


![tert-ButylN-[(3R)-3-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B8220315.png)
